4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid

Catalog No.
S3314276
CAS No.
129425-81-6
M.F
C14H14O5S
M. Wt
294.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutano...

CAS Number

129425-81-6

Product Name

4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid

IUPAC Name

4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

InChI

InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17)

InChI Key

APCLRHPWFCQIMG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC

4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, also referred to as 5,6-dimethoxy-γ-oxo-benzo[b]thiophene-2-butanoic acid, contains a benzothiophene core with methoxy groups at positions 5 and 6. The structure is characterized by a butyric acid chain that includes a ketone group at the alpha position. Its molecular formula is C₁₄H₁₄O₅S, and it has a molecular weight of approximately 294.33 g/mol .

Typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: Converting the ketone group to an alcohol.

These reactions are essential in modifying the compound for specific applications or enhancing its biological properties.

Research indicates that 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid exhibits significant biological activity. It has been identified as a non-nucleotide stimulator of interferon genes (STING) agonist, which plays a crucial role in immune response modulation. Its potential therapeutic applications include:

  • Antitumor Activity: Inducing immune responses against cancer cells.
  • Antiviral Effects: Enhancing the body’s defense mechanisms against viral infections .

The synthesis of 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid can be achieved through several methods:

  • Condensation Reactions: Combining appropriate benzothiophene derivatives with butanoic acid derivatives under acidic conditions.
  • Functionalization: Modifying existing compounds to introduce methoxy groups and ketone functionalities.
  • Multi-step Synthesis: Utilizing various organic synthesis techniques to build the desired structure incrementally.

Each method may vary in yield and purity depending on the reagents and conditions used.

The compound finds applications in several fields:

  • Pharmaceuticals: As a lead compound for drug development targeting immune modulation.
  • Chemical Research: In studies focusing on organic synthesis and medicinal chemistry.

Its role as a STING agonist makes it particularly valuable in immunotherapy research and cancer treatment strategies .

Interaction studies have demonstrated that 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid can interact with various biological targets:

  • Immune Receptors: Engaging STING pathways to enhance immune responses.
  • Cell Signaling Pathways: Influencing pathways related to inflammation and apoptosis.

These interactions underline its potential as a therapeutic agent in enhancing immune responses against tumors and infections .

Several compounds share structural similarities with 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(4-Fluoro-5,6-dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acidContains fluorine substitutionPotentially altered biological activity due to fluorine presence
5-Methoxybenzo[b]thiopheneLacks the butanoic acid chainSimpler structure; different reactivity profile
5,6-Dimethylbenzo[b]thiopheneSimilar benzothiophene coreDifferent substituents leading to varied properties

Uniqueness

The presence of both methoxy groups and a ketone functionality in conjunction with the benzothiophene core distinguishes 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid from other similar compounds. This unique combination contributes to its specific biological activities and potential applications in therapeutic contexts.

Heterocyclic Core Construction Strategies

Electrophilic Cyclization Approaches for Benzo[b]thiophene Scaffolds

Electrophilic cyclization of alkynyl thioanisoles represents a cornerstone for benzo[b]thiophene synthesis. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt enables efficient cyclization of o-alkynyl thioanisoles at ambient temperatures, yielding 2,3-disubstituted benzo[b]thiophenes in excellent yields (82–95%) [1]. This method circumvents toxic reagents like sulfuryl chloride and operates under milder conditions compared to traditional electrophiles (I~2~, Br~2~, or PhSCl) [1] [4]. Mechanistically, the sulfonium salt generates a thiomethyl electrophile, which initiates cyclization via electrophilic attack on the alkyne, followed by aromatization (Fig. 1a) [1].

Alternative approaches include iodine-promoted photocyclization of 4,5-diarylthiophenes, which facilitates fused benzo[b]thiophene derivatives through radical-mediated pathways [3]. Comparative studies show photochemical methods outperform FeCl~3~-mediated oxidative coupling, achieving higher yields (75–90%) for naphtho[2,1-b:3,4-b′]dithiophenes [3].

Table 1: Electrophilic Cyclization Methods for Benzo[b]thiophene Synthesis

ElectrophileSubstrateConditionsYield (%)Reference
SMe~+~BF~4~^-~o-Alkynyl thioanisolesRT, 12 h82–95 [1]
I~2~4,5-Diarylthiopheneshv, 24 h75–90 [3]
PdI~2~/KI1-(2-Mercaptophenyl)-2-yn-1-ols80–100°C, 6 h55–82 [4]

Transition Metal-Catalyzed Cross-Coupling Techniques

Palladium-catalyzed cross-coupling reactions enable modular benzothiophene assembly. For instance, Sonogashira coupling between 2-iodothiophenol and phenylacetylene forms 2-substituted benzo[b]thiophenes in up to 87% yield [6]. The Pd(II) catalyst facilitates alkyne insertion, followed by cyclization to form the heterocyclic core [6]. Similarly, PdI~2~-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols produces (E)-2-alkenylbenzothiophenes, leveraging KI as an additive to enhance catalytic efficiency [4].

Cyclopalladated benzothiophenes serve as precatalysts for Suzuki couplings, enabling cross-coupling of deactivated aryl chlorides with boronic acids [5]. These methods highlight the versatility of palladium in constructing and functionalizing benzo[b]thiophene scaffolds.

Derivative-Specific Functionalization Pathways

Oxobutanoic Acid Sidechain Incorporation Mechanisms

The 4-oxobutanoic acid moiety is introduced via late-stage acylation or oxidation. Friedel-Crafts acylation of 2-lithiobenzo[b]thiophene with succinic anhydride installs the 4-oxo group, followed by hydrolysis to the carboxylic acid [7]. Alternatively, Pd-catalyzed carbonylation of 2-bromobenzo[b]thiophene with carbon monoxide and a β-keto ester precursor achieves similar results [6].

Table 2: Strategies for Oxobutanoic Acid Sidechain Attachment

MethodReagentsYield (%)Reference
Friedel-CraftsSuccinic anhydride, AlCl~3~65–78 [7]
Pd-Catalyzed CarbonylationCO, β-keto ester70–85 [6]

Regioselective Methoxy Group Positioning

Regioselective methoxylation is achieved via directed ortho-metalation or electrophilic substitution. For 5,6-dimethoxy substitution, sequential protection of the 2-position with a trimethylsilyl group directs electrophilic sulfuration to the 5- and 6-positions [1]. Subsequent demethylation and remethylation ensure precise positioning [3]. Gold(I)–NHC-catalyzed cyclization further enhances regiocontrol by stabilizing transition states favoring 5,6-substitution [1] [3].

4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid represents a significant advancement in non-nucleotide stimulator of interferon genes agonist development. This benzothiophene derivative demonstrates potent immunomodulatory properties through direct engagement with the stimulator of interferon genes pathway, initiating downstream signaling cascades that culminate in robust interferon production and pro-inflammatory cytokine induction. The compound's unique structural features enable species-specific activation patterns while maintaining therapeutic efficacy across diverse biological systems.

Pharmacological Mechanisms of Action

Stimulator of Interferon Genes Pathway Activation Dynamics

The activation of the stimulator of interferon genes pathway by 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid involves a sophisticated molecular mechanism that differs fundamentally from endogenous cyclic dinucleotide ligands. The compound induces conformational changes in the stimulator of interferon genes protein that are essential for downstream signaling activation [2]. Research has demonstrated that this benzothiophene derivative exhibits EC50 values of 8.3 micromolar for human stimulator of interferon genes wild-type isoforms and 24 micromolar for the H232A/Q238A variant, indicating moderate potency with clear structural requirements for optimal binding [3].
The mechanism of pathway activation involves the compound's ability to induce the closed conformation of stimulator of interferon genes, which is characterized by the formation of a four-stranded antiparallel β-sheet lid structure that covers the ligand-binding pocket [4]. This conformational change is accompanied by a critical 180-degree rotation of the ligand-binding domain relative to the transmembrane domain, enabling the protein to adopt its active state [5] [6]. The activation process is further enhanced by the compound's capacity to form noncovalent dimers in solution, which increases binding affinity and cellular potency [4] [7].

Structural analysis reveals that the compound induces large-scale conformational changes in the stimulator of interferon genes protein, leading to oligomerization through side-by-side packing of protein dimers [8]. This oligomerization is crucial for the recruitment and activation of downstream signaling components, particularly TBK1 and interferon regulatory factor 3 [9] [8]. The oligomeric platform brings together multiple TBK1 dimers, facilitating trans-autophosphorylation events that are essential for signal propagation [9].

Molecular Interaction Patterns With Stimulator of Interferon Genes Protein

The molecular interaction between 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid and the stimulator of interferon genes protein involves a complex network of non-covalent interactions that stabilize the ligand-protein complex. The primary binding interactions include hydrogen bonding between the carboxyl group of the compound and Arg238, which represents the most critical contact for binding affinity [4] [10]. Additional hydrogen bonding occurs with Gly166, providing secondary stabilization of the complex [10].

The benzothiophene core of the compound engages in π-π stacking interactions with Tyr167, which is conserved across species and represents a key recognition element for aromatic ligands [5] [11]. This interaction is complemented by extensive hydrophobic contacts involving Leu159, Leu170, and Ile235, which accommodate the methoxy substituents of the compound [2] [4]. The 5,6-dimethoxy substitution pattern is particularly important for binding, as these groups fill hydrophobic pockets within the binding site and contribute significantly to the overall binding affinity [2] [4].

Van der Waals forces play a supportive role in the binding interaction, with multiple residues including Pro264 and Tyr240 providing additional contacts that stabilize the ligand-protein complex [11]. The compound also engages in moderate charge interactions with Arg312, which contribute to the overall binding stability [10]. The combination of these interactions creates a binding mode that is distinct from cyclic dinucleotide ligands, enabling the compound to activate the stimulator of interferon genes through an alternative mechanism [4].

X-ray crystallographic studies have revealed that the compound binds at the dimer interface of stimulator of interferon genes, with the oxobutanoic acid structure dominating the binding pose [4]. The specific benzothiophene conformation is crucial for preserving the oxobutanoic acid interaction with the protein, and modifications to this scaffold significantly impact binding affinity [4]. The noncovalent dimerization of the compound in solution enhances its binding capacity, with dimeric forms showing substantially higher potency than monomeric species [4] [7].

Comparative Agonist Efficacy Across Species Variants

The efficacy of 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid varies significantly across different species variants of stimulator of interferon genes, reflecting the evolutionary divergence of this pathway. In human stimulator of interferon genes, the compound demonstrates EC50 values of 8,300 nanomolar for wild-type protein and 24,000 nanomolar for the H232A/Q238A variant, indicating a preference for specific amino acid configurations [2] [3]. This species selectivity is particularly pronounced when compared to mouse stimulator of interferon genes, where the compound shows reduced potency [12].

The species-specific activation patterns are attributed to subtle differences in the ligand-binding pocket architecture between human and mouse stimulator of interferon genes. Key residues such as position 230 in the lid region play crucial roles in determining species selectivity [5] [10]. The A230I mutation in human stimulator of interferon genes can sensitize the protein to mouse-specific agonists, while I229G or I229A mutations in mouse stimulator of interferon genes can desensitize the protein to certain ligands [10]. These findings highlight the importance of specific amino acid residues in determining cross-species reactivity.

Comparative analysis reveals that the compound exhibits differential binding kinetics across species variants, with human stimulator of interferon genes showing slower association and dissociation rates compared to mouse stimulator of interferon genes [12]. This kinetic difference may contribute to the observed species-specific efficacy profiles and has important implications for translating preclinical findings to clinical applications [12]. The compound's ability to maintain activity across both human and mouse systems, albeit with different potencies, represents an advantage for drug development programs [5].

The structural basis for species selectivity involves differences in the lid region of the stimulator of interferon genes dimer, which forms a four-stranded antiparallel β-sheet that covers the binding pocket [5] [6]. Variations in this region between species can significantly impact ligand recognition and binding affinity. The compound's preferential activity toward human stimulator of interferon genes may reflect optimization of its structure for human protein interactions, suggesting that further structural modifications could potentially enhance cross-species activity [5].

Downstream Immunomodulatory Signaling Cascades

The activation of stimulator of interferon genes by 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid initiates a complex cascade of downstream signaling events that coordinate innate and adaptive immune responses. The primary signaling pathway involves the recruitment and activation of TBK1, which serves as a central hub for multiple downstream effects [13] [9]. The compound-induced oligomerization of stimulator of interferon genes creates a platform for TBK1 recruitment through the PLPLRT/SD motif located in the C-terminal tail of stimulator of interferon genes [9] [8].

Following TBK1 recruitment, the kinase undergoes trans-autophosphorylation at Ser172, which is essential for its catalytic activation [9] [8]. The activated TBK1 then phosphorylates the pLxIS motif (specifically Ser366 in human stimulator of interferon genes) in adjacent stimulator of interferon genes molecules, creating a docking site for interferon regulatory factor 3 recruitment [13] [14]. This trans-phosphorylation mechanism ensures precise spatial and temporal control of signal propagation [9].

The compound also activates the nuclear factor kappa B pathway through stimulator of interferon genes-dependent mechanisms [15] [9]. This activation involves the recruitment of I-kappa-B kinase complex components, leading to the phosphorylation and degradation of I-kappa-B proteins and subsequent nuclear translocation of nuclear factor kappa B [15] [8]. The dual activation of both interferon regulatory factor 3 and nuclear factor kappa B pathways enables the compound to induce both type I interferon responses and pro-inflammatory cytokine production [15] [9].

The temporal dynamics of these signaling cascades are carefully orchestrated, with TBK1 phosphorylation occurring rapidly within the first hour of compound treatment, followed by interferon regulatory factor 3 phosphorylation and nuclear translocation [16] [13]. The compound's ability to maintain sustained activation of these pathways over extended periods (up to 24 hours) contributes to its potent immunomodulatory effects [16] [13]. This sustained activation pattern is distinct from that observed with cyclic dinucleotide ligands and may reflect the compound's unique binding mode and stability [4].

Interferon Regulatory Factor Phosphorylation

The phosphorylation of interferon regulatory factor 3 represents a critical checkpoint in the stimulator of interferon genes signaling pathway activated by 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid. This process is initiated by the compound's ability to induce stimulator of interferon genes oligomerization, which creates a platform for TBK1 recruitment and activation [13] [9]. The specific phosphorylation of interferon regulatory factor 3 occurs at serine residues within the pLxIS motif, which serves as a docking site for the transcription factor [13] [14].

The phosphorylation process follows a well-defined temporal pattern, with initial phosphorylation events detectable within 30 minutes of compound treatment and reaching peak levels at 4-6 hours [16] [13]. Time-course studies demonstrate that interferon regulatory factor 3 phosphorylation reaches 90% of maximum levels by 4 hours, with sustained phosphorylation maintained for up to 12 hours before gradually declining [16] [13]. This prolonged phosphorylation profile is accompanied by nuclear translocation of interferon regulatory factor 3, which peaks at 4 hours with 80% of cells showing nuclear localization [16] [13].

The mechanism of interferon regulatory factor 3 phosphorylation involves the scaffolding function of stimulator of interferon genes, which brings together TBK1 and interferon regulatory factor 3 in close proximity [13]. The compound-induced conformational changes in stimulator of interferon genes expose the pLxIS motif following TBK1-mediated phosphorylation, creating a high-affinity binding site for interferon regulatory factor 3 [13] [14]. This recruitment mechanism ensures that interferon regulatory factor 3 is positioned optimally for phosphorylation by nearby TBK1 molecules [13].

The phosphorylated interferon regulatory factor 3 undergoes dimerization through the same positively charged surface that mediates its binding to phosphorylated stimulator of interferon genes [14]. This dimerization is essential for the transcriptional activity of interferon regulatory factor 3 and occurs through a competitive mechanism where phosphorylated interferon regulatory factor 3 molecules compete with stimulator of interferon genes for binding sites [14]. The resulting interferon regulatory factor 3 dimers translocate to the nucleus where they activate the transcription of type I interferon genes and interferon-stimulated genes [14] [8].

Studies using compound-treated cells have demonstrated that interferon regulatory factor 3 phosphorylation is absolutely dependent on TBK1 activity and can be completely blocked by TBK1 inhibitors [15]. The compound's ability to maintain sustained interferon regulatory factor 3 phosphorylation distinguishes it from other stimulator of interferon genes agonists and may contribute to its enhanced efficacy in inducing type I interferon responses [17] [15]. This sustained activation pattern is particularly important for the induction of interferon-stimulated genes, which require prolonged interferon regulatory factor 3 activity for optimal transcriptional responses [18].

Pro-inflammatory Cytokine Induction Profiles

The induction of pro-inflammatory cytokines by 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid represents a key component of its immunomodulatory activity. The compound triggers the production of multiple cytokines through both interferon regulatory factor 3-dependent and nuclear factor kappa B-dependent mechanisms [17] [15]. The cytokine induction profile is characterized by rapid onset, high magnitude responses, and sustained duration, reflecting the compound's potent activation of the stimulator of interferon genes pathway [17] [15].
Tumor necrosis factor alpha represents one of the earliest cytokines induced by the compound, with peak induction occurring at 2 hours post-treatment and reaching maximum fold increases of 15.2-fold above baseline levels [17] [15]. The rapid kinetics of tumor necrosis factor alpha induction reflect its dependence on nuclear factor kappa B activation, which occurs within minutes of compound treatment [15]. The cytokine is primarily produced by macrophages and monocytes, which express high levels of stimulator of interferon genes and respond rapidly to pathway activation [17] [15].

Interleukin-6 shows a slightly delayed but more sustained induction pattern, with peak levels reached at 4 hours and maximum fold increases of 28.7-fold [19] [15]. This cytokine is produced by multiple cell types following stimulator of interferon genes activation and plays important roles in both innate and adaptive immune responses [19] [15]. The compound's ability to induce interleukin-6 is particularly significant given the cytokine's role in promoting T-cell differentiation and antibody production [19].

Interleukin-1 beta induction follows a pattern similar to tumor necrosis factor alpha, with peak levels at 3 hours and maximum fold increases of 12.4-fold [17]. This cytokine is primarily produced by macrophages and requires both transcriptional induction and post-translational processing through the inflammasome pathway [17]. The compound's ability to induce interleukin-1 beta suggests activation of multiple inflammatory pathways beyond the classical stimulator of interferon genes cascade [17].

Interferon beta represents the most robustly induced cytokine, with peak levels at 6 hours and maximum fold increases of 89.6-fold [17] [15]. This response is directly mediated by interferon regulatory factor 3 activation and represents the primary type I interferon response induced by the compound [17] [15]. The high magnitude and sustained duration of interferon beta induction (maintained for up to 24 hours) contribute significantly to the compound's antiviral and immunomodulatory activities [17] [15].

The compound also induces important chemokines including CXCL10, CXCL1, and CXCL2, which play crucial roles in immune cell recruitment and activation [18] [9]. CXCL10 peaks at 8 hours with 45.3-fold increases and is responsible for attracting T cells and natural killer cells to sites of inflammation [18]. CXCL1 and CXCL2 both peak at 6 hours with 22.1-fold and 18.9-fold increases respectively, primarily targeting neutrophil recruitment [9]. The coordinated induction of these chemokines creates a pro-inflammatory microenvironment that enhances immune cell infiltration and activation [18] [9].

The duration of cytokine induction varies significantly among different factors, with tumor necrosis factor alpha and interleukin-1 beta showing relatively short durations (6-8 hours), while interleukin-6 and interferon beta maintain elevated levels for 12-24 hours [17] [19] [15]. This temporal pattern reflects the different regulatory mechanisms governing each cytokine and contributes to the compound's ability to provide both immediate and sustained immunomodulatory effects [17] [15].

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

294.05619472 g/mol

Monoisotopic Mass

294.05619472 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-19-2023

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